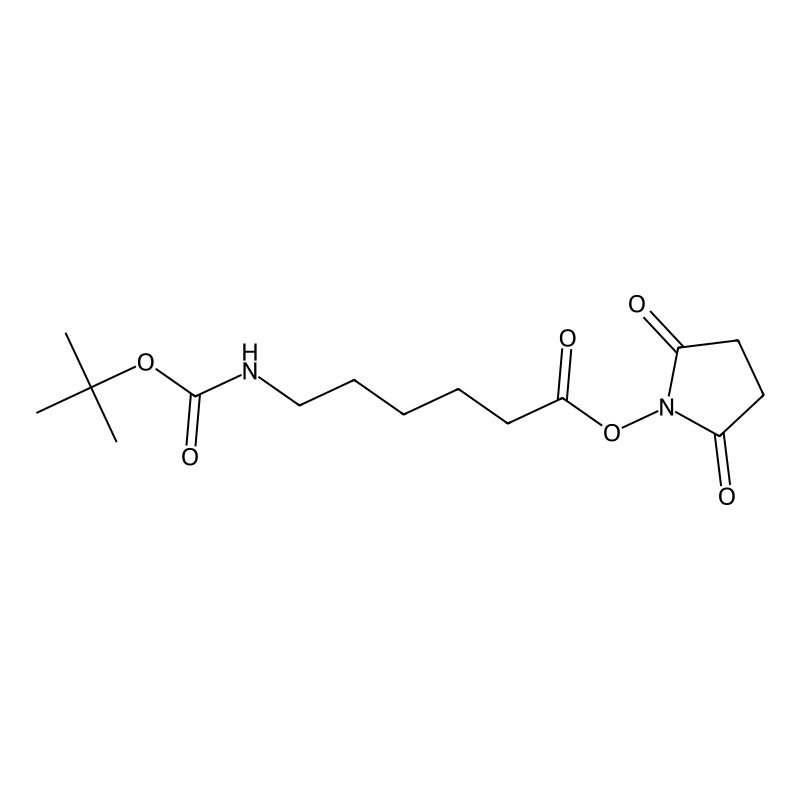

Boc-6-Ahx-OSu

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Boc-6-Ahx-OSu, also known as 2,5-dioxopyrrolidin-1-yl 6-{[(tert-butoxy)carbonyl]amino}hexanoate, is a chemical compound utilized primarily in peptide synthesis. This compound features a tert-butoxycarbonyl (Boc) protecting group, which is crucial for safeguarding the amino functionality during the synthesis of peptides. The structure of Boc-6-Ahx-OSu includes a hexanoic acid chain and a succinimidyl ester, making it particularly effective in forming stable amide bonds with nucleophiles such as amines and amino acids .

Boc-6-Ahx-OSu possesses a protected amino group (Boc) and an NHS ester moiety. During SPPS, the Boc group safeguards the amino functionality of the C-terminal residue of a growing peptide chain. The NHS ester reacts readily with the free amino group of another peptide or molecule, forming a stable amide bond and extending the peptide chain [].

Here are some additional details regarding its function in peptide synthesis:

- Flexibility: The ε-aminocaproic acid (εAhx) spacer arm within Boc-6-Ahx-OSu provides flexibility between the attached molecule and the peptide backbone, potentially reducing steric hindrance and improving the interaction of the peptide with its target [].

- Stability: Compared to other NHS ester linkers, Boc-6-Ahx-OSu offers good stability under standard SPPS conditions, minimizing the risk of premature cleavage and ensuring efficient peptide chain formation [].

Other Potential Applications

While the primary use of Boc-6-Ahx-OSu is in peptide synthesis, there are limited reports exploring its application in other scientific research areas:

- Probes for enzyme activity: Studies suggest the potential use of Boc-6-Ahx-OSu for the synthesis of probes for specific enzymes like serine, thiol, and aspartyl proteases []. In this context, the linker would connect a chromogenic or fluorogenic reporter group to a peptide sequence susceptible to cleavage by the target enzyme, allowing for the detection and characterization of enzyme activity.

Boc-6-Ahx-OSu primarily participates in substitution reactions due to its succinimidyl ester group. Key reactions include:

- Nucleophilic Substitution: The compound reacts with nucleophiles (e.g., amines) to yield Boc-protected peptides.

- Deprotection: Under acidic conditions, the Boc group can be removed to reveal free amine functionalities.

- Coupling Reactions: It can be coupled with other amino acids or peptides to extend peptide chains.

Common reagents used in these reactions include dicyclohexylcarbodiimide and various organic solvents like dichloromethane and dimethylformamide .

Boc-6-Ahx-OSu plays a significant role in biochemical pathways related to peptide synthesis. By protecting the amino groups of peptides, it allows for the selective addition of other amino acids, facilitating the formation of complex peptides. These peptides are essential for various biological functions, including enzyme activity and cellular signaling . The compound's ability to form stable amide bonds enhances its utility in creating biologically active molecules.

The synthesis of Boc-6-Ahx-OSu typically involves the reaction of N-tert-butoxycarbonyl-hexanoic acid with N-hydroxysuccinimide in the presence of a coupling agent like dicyclohexylcarbodiimide. The reaction is often conducted in an anhydrous solvent such as dichloromethane at room temperature. Following the reaction, purification methods like recrystallization or column chromatography are employed to isolate the product .

Synthetic Route Overview:- Combine N-tert-butoxycarbonyl-hexanoic acid with N-hydroxysuccinimide.

- Add dicyclohexylcarbodiimide as a coupling agent.

- Conduct the reaction in dichloromethane at room temperature.

- Purify through recrystallization or chromatography.

Boc-6-Ahx-OSu is predominantly used in peptide synthesis due to its protective capabilities. Its applications include:

- Peptide Synthesis: It serves as a protecting group for amino acids during solid-phase peptide synthesis.

- Drug Development: The synthesized peptides can be further modified for therapeutic applications.

- Biochemical Research: It aids in studying protein interactions and functions by enabling the synthesis of specific peptide sequences .

Studies on Boc-6-Ahx-OSu reveal its effectiveness in facilitating peptide bond formation while preventing unwanted side reactions during synthesis. This selectivity is critical when constructing complex peptides that require precise sequences for biological activity. The compound's interactions are influenced by factors such as pH, temperature, and solvent choice, which can affect the efficiency of its protective action .

Boc-6-Ahx-OSu shares similarities with several other compounds used in peptide synthesis. Here are some notable comparisons:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Boc-Sar-OSu | Contains sarcosine instead of hexanoic acid | More hydrophilic; suitable for different peptide environments |

| Boc-Phe-(R)-Phe-OH | Contains phenylalanine residues | Exhibits unique biological activity against specific receptors |

| Boc-Gly-OH | Simple glycine structure | Often used as a basic building block in peptide chains |

Boc-6-Ahx-OSu stands out due to its specific structure that combines both a hexanoic acid chain and a succinimidyl ester, making it particularly effective in forming stable amide bonds while offering versatility in peptide synthesis.

Boc-6-Ahx-OSu, chemically designated as 2,5-dioxopyrrolidin-1-yl 6-(tert-butoxycarbonylamino)hexanoate, is a heterobifunctional crosslinking agent with the molecular formula C₁₅H₂₄N₂O₆ and a molecular weight of 328.36 g/mol . Its structure comprises three functional domains:

- tert-butoxycarbonyl (Boc) group: A transient amine-protecting moiety that enhances solubility in organic solvents and prevents unwanted side reactions during synthesis.

- 6-aminohexanoic acid (Ahx) spacer: A six-carbon hydrophobic chain providing steric flexibility, enabling controlled spatial alignment in bioconjugates.

- N-hydroxysuccinimide (NHS) ester: A reactive electrophile that facilitates rapid amide bond formation with primary amines under mild conditions (pH 7–9) .

The compound’s InChIKey (TYJPSIQEEXOQLC-UHFFFAOYSA-N) and SMILES string (CC(C)(C)OC(=O)NCCCCCC(=O)ON1C(=O)CCC1=O) confirm its stereochemical specificity and reactivity profile . Its crystalline form exhibits a melting point of 86–90°C and stability at 2–8°C under anhydrous conditions .

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| CAS Number | 51513-80-5 | |

| Molecular Weight | 328.36 g/mol | |

| Melting Point | 86–90°C | |

| Solubility | Chloroform, DMF, ethyl acetate |

Historical Development and Synthesis Evolution

Boc-6-Ahx-OSu emerged in the 1980s as a solution to challenges in peptide synthesis and bioconjugation. Early methodologies relied on carbodiimide-mediated activation (e.g., EDC or DCC) to couple Boc-6-aminohexanoic acid with N-hydroxysuccinimide (NHS) in aprotic solvents like acetonitrile or dichloromethane . However, these methods faced limitations in yield (60–70%) due to NHS ester hydrolysis and byproduct formation.

Modern synthetic protocols, such as those described in WO2011023680A2, employ polar aprotic solvents (e.g., DMF) and HATU/TBTU activation, achieving yields >90% with purity ≥99.5% . For example:

- Step 1: Boc-6-aminohexanoic acid is activated using HATU in DMF.

- Step 2: NHS is introduced to form the stable ester, followed by precipitation in cold ether .

Recent advances include solid-phase synthesis techniques that integrate Boc-6-Ahx-OSu into resin-bound peptides, minimizing purification steps .

Significance in Bioconjugation Chemistry

Boc-6-Ahx-OSu’s dual functionality enables precise site-specific conjugation of biomolecules:

- NHS ester: Targets lysine residues or N-termini of proteins (e.g., antibodies).

- Ahx spacer: Reduces steric hindrance in conjugates like antibody-drug complexes .

Applications:

- Antibody-Drug Conjugates (ADCs): Links cytotoxins (e.g., monomethyl auristatin) to monoclonal antibodies via lysine residues, enhancing tumor specificity .

- Drug Delivery Systems: Conjugates polyethylene glycol (PEG) to therapeutic peptides, improving pharmacokinetics .

- Diagnostic Probes: Attaches fluorophores (e.g., FITC) to oligonucleotides for fluorescence in situ hybridization (FISH) assays .

Table 2: Comparative Analysis of Crosslinkers

| Crosslinker | Spacer Length | Reactivity | Stability |

|---|---|---|---|

| Boc-6-Ahx-OSu | 6 carbons | Amines (NHS) | >6 months at 4°C |

| SMCC | 4 carbons | Thiols (maleimide) | 1–2 months |

| Sulfo-SMCC | 4 carbons | Water-soluble | 3–4 weeks |

The Ahx spacer’s hydrophobicity and flexibility outperform shorter linkers (e.g., SMCC) in maintaining biological activity of conjugates, as demonstrated in glucagon-like peptide-1 (GLP-1) analogs .

Molecular Structure and Nomenclature

International Union of Pure and Applied Chemistry Naming and Common Synonyms

tert-Butoxycarbonyl-6-Aminohexanoic Acid N-Hydroxysuccinimide Ester represents a versatile chemical reagent with the systematic International Union of Pure and Applied Chemistry name: 2,5-dioxopyrrolidin-1-yl 6-(tert-butoxycarbonylamino)hexanoate [2] [12]. This compound is commonly referenced in scientific literature under several abbreviated forms, most notably as tert-Butoxycarbonyl-6-Aminohexanoic Acid N-Hydroxysuccinimide Ester, though the full systematic nomenclature provides the most precise structural identification [1] [5].

The compound exhibits multiple synonymous designations throughout chemical databases and supplier catalogs [2] [6]. Alternative systematic names include 6-[(tert-Butoxycarbonyl)amino]hexanoic Acid N-Succinimidyl Ester and (2,5-dioxopyrrolidin-1-yl) 6-(tert-butoxycarbonylamino)hexanoate [5] [7]. Commercial suppliers frequently employ shortened nomenclature such as 6-(tert-Butoxycarbonyl-amino)caproic acid N-succinimidyl ester and 6-(tert-Butoxycarbonyl-amino)hexanoic acid N-succinimidyl ester [1] [4] [8].

The molecular formula is established as C₁₅H₂₄N₂O₆ with a molecular weight of 328.36 to 328.37 grams per mole [2] [3] [5]. The Chemical Abstracts Service registry number 51513-80-5 serves as the universal identifier for this compound across chemical databases [1] [2] [3].

| Nomenclature Type | Name |

|---|---|

| International Union of Pure and Applied Chemistry Systematic | 2,5-dioxopyrrolidin-1-yl 6-(tert-butoxycarbonylamino)hexanoate |

| Alternative Systematic | 6-[(tert-Butoxycarbonyl)amino]hexanoic Acid N-Succinimidyl Ester |

| Commercial Designation | 6-(tert-Butoxycarbonyl-amino)hexanoic acid N-succinimidyl ester |

| Molecular Formula | C₁₅H₂₄N₂O₆ |

| Chemical Abstracts Service Number | 51513-80-5 |

| Molecular Weight | 328.36-328.37 g/mol |

Component Functional Groups Analysis

The molecular architecture of tert-Butoxycarbonyl-6-Aminohexanoic Acid N-Hydroxysuccinimide Ester encompasses three distinct functional domains that confer its chemical reactivity and synthetic utility [2] [6] [8]. The structural analysis reveals a linear hexanoic acid backbone modified with two critical protecting and activating groups.

The tert-butoxycarbonyl protecting group occupies the terminal amino position, serving as an acid-labile protecting functionality [34] [35]. This tert-butoxycarbonyl moiety consists of a carbamic acid derivative where the carboxyl oxygen forms a covalent bond with a tert-butyl group [35] [36]. The tert-butoxycarbonyl protecting group demonstrates exceptional stability toward nucleophilic reagents, hydrogenolysis, and base hydrolysis while remaining readily cleavable under acidic conditions [34] [37].

The hexanoic acid chain provides a six-carbon aliphatic linker between the protected amino terminus and the carboxyl activation site [2] [28]. This hexamethylene spacer imparts flexibility and hydrophobic character to the molecule, facilitating interactions in bioconjugation applications [28]. The linear alkyl chain maintains conformational freedom while providing sufficient length for bridging molecular components in coupling reactions.

The N-hydroxysuccinimide ester functionality represents the reactive terminus of the molecule [38]. This activated ester comprises a carboxylic acid derivative where the hydroxyl group has been replaced by N-hydroxysuccinimide, creating an electrophilic carbonyl carbon susceptible to nucleophilic attack [26] [29] [38]. The N-hydroxysuccinimide leaving group exhibits excellent departure characteristics, facilitating efficient coupling with primary amines to form stable amide bonds [29] [38].

The combination of these three functional domains creates a bifunctional molecule capable of selective chemical transformations [6] [8]. The tert-butoxycarbonyl group provides orthogonal protection compatible with N-hydroxysuccinimide ester chemistry, while the hexanoic acid linker offers structural flexibility for diverse synthetic applications.

Physical and Chemical Properties

Melting Point and Crystalline Structure

tert-Butoxycarbonyl-6-Aminohexanoic Acid N-Hydroxysuccinimide Ester exhibits a well-defined melting point range of 86-92°C, as documented across multiple commercial suppliers and analytical specifications [3] [5] [14] [17]. The most frequently reported range spans 88.0 to 92.0°C according to technical specifications from major chemical suppliers [3] [17]. Some sources report a slightly broader range of 86-90°C, though the consistency across independent measurements confirms the thermal transition occurs within this narrow temperature window [4] [14] [19].

The crystalline nature of the compound manifests as a white to light yellow powder or crystalline solid at room temperature [3] [5] [17]. The appearance variations from white to pale yellow typically reflect minor impurities or storage conditions rather than fundamental structural differences [3] [17]. High-purity samples consistently display a white crystalline appearance when properly stored under controlled conditions.

The relatively sharp melting point range indicates good crystalline order and purity in commercial preparations [3] [17]. The thermal transition temperature of approximately 90°C provides practical handling advantages, allowing room temperature storage and processing while maintaining solid-state stability. The crystalline structure contributes to the compound's storage stability and facilitates accurate weighing and handling in synthetic procedures.

Solubility Profile in Various Solvents

The solubility characteristics of tert-Butoxycarbonyl-6-Aminohexanoic Acid N-Hydroxysuccinimide Ester reflect its amphiphilic molecular structure, combining hydrophobic and polar functional domains [19] [20] [22]. Comprehensive solubility data demonstrates distinct preferences for organic solvents over aqueous media.

Chloroform represents an excellent solvent for this compound, providing complete dissolution at standard concentrations [19] [20]. The high solubility in chlorinated solvents stems from favorable interactions between the organic solvent and the tert-butoxycarbonyl and hexyl chain components. Ethyl acetate similarly exhibits good dissolving capacity, making it suitable for extraction and purification procedures [20].

Methanol displays moderate solubility characteristics, described as "slightly soluble" in technical literature [19]. This partial solubility in alcoholic solvents provides utility for certain synthetic transformations while limiting unwanted side reactions. Dimethylformamide and dimethyl sulfoxide, commonly employed in bioconjugation protocols, effectively dissolve the compound for reaction applications [21] [38].

Aqueous solubility remains severely limited, with quantitative measurements indicating very slight solubility of approximately 0.95 grams per liter at 25°C [40]. This poor water solubility necessitates the use of organic co-solvents or specialized buffer systems for aqueous-phase reactions [21] [22]. The hydrophobic character imparted by the tert-butoxycarbonyl group and hexyl chain dominates the solubility profile, requiring careful solvent selection for synthetic applications.

| Solvent | Solubility | Classification |

|---|---|---|

| Chloroform | High | Soluble |

| Ethyl Acetate | High | Soluble |

| Methanol | Moderate | Slightly Soluble |

| Water | Low | Very Slightly Soluble (0.95 g/L) |

| Dimethylformamide | High | Soluble |

| Dimethyl Sulfoxide | High | Soluble |

Spectroscopic Characteristics

The spectroscopic properties of tert-Butoxycarbonyl-6-Aminohexanoic Acid N-Hydroxysuccinimide Ester provide definitive structural confirmation and analytical identification methods [23] [24] [25]. Nuclear magnetic resonance spectroscopy serves as the primary characterization technique for this compound, offering detailed structural elucidation.

Proton nuclear magnetic resonance spectroscopy reveals characteristic signal patterns corresponding to the distinct functional domains [23]. The tert-butoxycarbonyl protecting group manifests as a prominent singlet around 1.4-1.5 parts per million, integrating for nine protons from the three equivalent methyl groups [23] [36]. The hexamethylene chain produces a complex multiplet pattern in the aliphatic region between 1.2-2.6 parts per million, with the alpha-methylene protons adjacent to the amino group appearing at slightly downfield positions due to the electron-withdrawing carbamate functionality.

The N-hydroxysuccinimide ester portion generates characteristic signals around 2.8 parts per million for the methylene protons of the succinimide ring [23] [38]. These protons exhibit distinctive chemical shifts due to the proximity to the electron-withdrawing carbonyl groups and nitrogen heteroatom.

Infrared spectroscopy provides complementary structural information through characteristic absorption bands [24] [25]. The carbonyl stretching frequencies appear as strong absorptions, with the ester carbonyl typically observed around 1750-1780 cm⁻¹ and the carbamate carbonyl at approximately 1680-1720 cm⁻¹ [24]. The N-H stretching vibration from the carbamate group produces a characteristic absorption around 3300-3400 cm⁻¹, confirming the presence of the tert-butoxycarbonyl protecting group [24].

Carbon-13 nuclear magnetic resonance spectroscopy reveals the complete carbon framework, with the carbonyl carbons appearing in the characteristic downfield region around 160-180 parts per million [23]. The tert-butoxycarbonyl carbons produce distinct signals, with the quaternary carbon around 80 parts per million and the methyl carbons around 28 parts per million.

Stability Parameters

Hydrolysis Kinetics

The hydrolysis kinetics of tert-Butoxycarbonyl-6-Aminohexanoic Acid N-Hydroxysuccinimide Ester center primarily on the reactivity of the N-hydroxysuccinimide ester functionality, which represents the most hydrolytically labile component of the molecule [26] [27] [29]. Quantitative kinetic studies on N-hydroxysuccinimide esters demonstrate pH-dependent hydrolysis rates that directly impact the compound's stability and reaction efficiency.

At physiological pH conditions around 7.4, N-hydroxysuccinimide esters exhibit hydrolysis half-lives of 4 to 5 hours at 0°C [29]. These relatively long half-lives at neutral pH provide practical working windows for synthetic transformations and bioconjugation reactions [26] [29]. The hydrolysis mechanism proceeds through nucleophilic attack by water molecules on the activated carbonyl carbon, leading to ester bond cleavage and release of N-hydroxysuccinimide [27] [29].

Temperature significantly influences hydrolysis kinetics, with elevated temperatures accelerating the degradation process [26] [29]. At 25°C and pH 7.4, hydrolysis rates increase substantially compared to 0°C conditions, though specific kinetic parameters for tert-Butoxycarbonyl-6-Aminohexanoic Acid N-Hydroxysuccinimide Ester require individual determination [26].

The competing reaction between aminolysis and hydrolysis represents a critical consideration in synthetic applications [27]. Under optimal coupling conditions, the reaction of N-hydroxysuccinimide esters with primary amines proceeds significantly faster than hydrolysis, ensuring efficient amide bond formation [27] [29]. However, in dilute protein solutions or extended reaction times, hydrolysis competition can reduce coupling efficiency.

Kinetic studies on related N-hydroxysuccinimide ester derivatives demonstrate second-order rate constants for base-catalyzed hydrolysis in the range of 10² to 10³ M⁻¹s⁻¹, depending on structural features and solvent conditions [27]. These measurements provide benchmarks for predicting the stability and reactivity of tert-Butoxycarbonyl-6-Aminohexanoic Acid N-Hydroxysuccinimide Ester under various experimental conditions.

Temperature and pH Effects

The stability of tert-Butoxycarbonyl-6-Aminohexanoic Acid N-Hydroxysuccinimide Ester demonstrates pronounced sensitivity to both temperature and pH variations, with these parameters exerting synergistic effects on degradation rates [26] [29] [32]. Understanding these relationships proves essential for optimizing storage conditions and reaction protocols.

pH effects on stability manifest most dramatically through the hydrolysis susceptibility of the N-hydroxysuccinimide ester group [26] [29]. At pH 7.4, the compound maintains reasonable stability with hydrolysis half-lives exceeding 120 minutes for related N-hydroxysuccinimide derivatives [26]. However, increasing pH to 9.0 dramatically accelerates hydrolysis, reducing half-lives to approximately 9 minutes at 4°C [26]. This pH dependence reflects the increased nucleophilicity of hydroxide ions and water molecules under alkaline conditions.

The tert-butoxycarbonyl protecting group exhibits complementary pH sensitivity, though with opposite trends [34] [35]. While stable under neutral and basic conditions, the tert-butoxycarbonyl group undergoes rapid cleavage under acidic conditions through protonation-induced fragmentation [34] [35]. This acid-labile character necessitates careful pH control during storage and handling to prevent premature deprotection.

Temperature effects compound the pH-dependent degradation pathways [26] [29] [32]. Elevated temperatures accelerate both hydrolysis and thermal decomposition processes, with storage at -20°C recommended to minimize degradation [5] [17] [32]. The combination of elevated temperature and extreme pH conditions can lead to rapid compound degradation through multiple pathways.

Optimal pH ranges for synthetic applications typically span 7.2 to 9.0, balancing N-hydroxysuccinimide ester reactivity with stability considerations [29] [38]. Within this range, amine coupling reactions proceed efficiently while minimizing unwanted hydrolysis. Temperature control during reactions, typically maintained at 0-25°C, further optimizes the balance between reactivity and stability.

| pH Condition | Temperature | Hydrolysis Half-life | Stability Assessment |

|---|---|---|---|

| 7.4 | 0°C | 4-5 hours | Good stability |

| 7.4 | 25°C | <2 hours | Moderate stability |

| 9.0 | 4°C | 9-10 minutes | Poor stability |

| 9.0 | 25°C | <5 minutes | Very poor stability |

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant